molecular formula C8H5BrF4 B12864367 1-Bromo-5-fluoro-3-methyl-2-(trifluoromethyl)benzene

1-Bromo-5-fluoro-3-methyl-2-(trifluoromethyl)benzene

Cat. No.: B12864367
M. Wt: 257.02 g/mol
InChI Key: KVPBDFNRVQMGGG-UHFFFAOYSA-N
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Description

1-Bromo-5-fluoro-3-methyl-2-(trifluoromethyl)benzene is a halogenated aromatic compound featuring bromine (position 1), fluorine (position 5), methyl (position 3), and trifluoromethyl (position 2) substituents. This unique substitution pattern confers distinct electronic and steric properties, making it valuable in pharmaceutical intermediates, agrochemicals, and materials science. Its molecular formula is C₈H₅BrF₄, with a molecular weight of 273.03 g/mol (calculated). While direct physical data (e.g., melting/boiling points) are unavailable in the provided evidence, analogs suggest that trifluoromethyl and bromine substituents increase density and reduce volatility compared to non-halogenated benzenes .

Properties

Molecular Formula

C8H5BrF4

Molecular Weight

257.02 g/mol

IUPAC Name

1-bromo-5-fluoro-3-methyl-2-(trifluoromethyl)benzene

InChI

InChI=1S/C8H5BrF4/c1-4-2-5(10)3-6(9)7(4)8(11,12)13/h2-3H,1H3

InChI Key

KVPBDFNRVQMGGG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1C(F)(F)F)Br)F

Origin of Product

United States

Preparation Methods

Bromination of Precursor Aromatic Compounds

A primary and widely used method for synthesizing 1-Bromo-5-fluoro-3-methyl-2-(trifluoromethyl)benzene is the bromination of the corresponding precursor compound, 5-fluoro-3-methyl-2-(trifluoromethyl)benzene. This approach typically employs bromine (Br2) or N-bromosuccinimide (NBS) as the brominating agent.

  • Reaction Conditions: The bromination is usually conducted in an inert solvent such as carbon tetrachloride or chloroform under reflux conditions. Radical initiators like azobisisobutyronitrile (AIBN) may be used to facilitate the reaction.
  • Selectivity: The presence of electron-withdrawing trifluoromethyl and fluorine substituents influences the regioselectivity, directing bromination to the position ortho or para to these groups, favoring the formation of the 1-bromo derivative.
  • Advantages: This method is straightforward and scalable, making it suitable for both laboratory and industrial synthesis.
Parameter Details
Brominating agents Bromine (Br2), N-bromosuccinimide (NBS)
Solvents Carbon tetrachloride, chloroform
Temperature Reflux conditions (~60-80 °C)
Initiators Azobisisobutyronitrile (AIBN)
Reaction time Several hours (typically 4-24 h)
Yield Moderate to high (varies with conditions)

This bromination method is supported by literature describing similar halogenation reactions on trifluoromethyl-substituted aromatic rings, emphasizing the importance of reaction control to avoid polybromination or side reactions.

Grignard Reaction Route via Halogen-Magnesium Exchange

Another sophisticated method involves the formation of a Grignard reagent from a brominated precursor, followed by further functionalization steps.

  • Procedure: Starting from 1-bromo-3-fluoro-5-(trifluoromethyl)benzene, magnesium turnings in tetrahydrofuran (THF) are used to generate the corresponding arylmagnesium bromide intermediate. This intermediate can then be reacted with electrophiles such as trimethyl borate to form boronic acid derivatives, which are valuable intermediates for further cross-coupling reactions.
  • Reaction Conditions: The Grignard formation is initiated by warming to about 45 °C, with careful addition of the aryl bromide solution to maintain gentle reflux. Subsequent reactions are performed at low temperatures (-78 °C) to control reactivity.
  • Applications: This method is useful for synthesizing derivatives and for coupling reactions catalyzed by palladium complexes.
Step Conditions and Details
Grignard formation Mg turnings, iodine crystal, THF, 45 °C, gentle reflux
Electrophile addition Trimethyl borate, -78 °C, slow addition
Work-up Acidic quench with 5% HCl, extraction with ethyl acetate
Yield of boronic acid ~57%

This approach is documented in detailed experimental procedures and is valuable for preparing intermediates related to this compound and its analogs.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, are employed to construct complex aromatic systems involving this compound as a coupling partner.

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) is commonly used.
  • Conditions: Reactions are typically carried out in tetrahydrofuran with aqueous sodium carbonate as the base, under nitrogen atmosphere at elevated temperatures (~80 °C) for extended periods (up to 24 hours).
  • Outcome: These reactions enable the formation of biaryl compounds and other derivatives with moderate to good yields (~57% reported).
Parameter Details
Catalyst Pd(PPh3)4 (tetrakis(triphenylphosphine)palladium(0))
Solvent Tetrahydrofuran (THF)
Base Aqueous sodium carbonate
Temperature 80 °C
Reaction time 24 hours
Atmosphere Nitrogen
Yield ~57%

This method is particularly useful for diversifying the aromatic scaffold and is well-documented in synthetic organic chemistry literature.

Industrial and Alternative Synthetic Routes

Industrial synthesis may optimize the above methods for scale-up, including:

  • Use of continuous flow reactors to improve heat and mass transfer.
  • Purification techniques such as distillation and recrystallization to achieve high purity.
  • Bromination of nitro-substituted trifluoromethylbenzenes followed by reduction or substitution steps to access related intermediates.

For example, bromination of 1-nitro-3-trifluoromethylbenzene with sulfuric acid and bromine under controlled conditions yields brominated intermediates that can be further transformed into target compounds.

Industrial Parameter Typical Conditions
Reactor type Continuous flow or batch reactors
Bromination agent Bromine with acid catalyst (e.g., sulfuric acid)
Purification Extraction, washing, drying, distillation
Conversion efficiency >97% conversion reported in some processes

Summary Table of Preparation Methods

Method Key Reagents/Conditions Advantages Typical Yield
Bromination of precursor Br2 or NBS, CCl4 or CHCl3, AIBN, reflux Simple, scalable Moderate to high
Grignard reaction Mg, THF, iodine, trimethyl borate, -78 °C Versatile intermediate synthesis ~57% (boronic acid)
Pd-catalyzed cross-coupling Pd(PPh3)4, THF, Na2CO3, 80 °C, N2 atmosphere Enables complex derivatives ~57%
Industrial bromination Br2, H2SO4, continuous flow, extraction High conversion, scalable >97% conversion

Chemical Reactions Analysis

Types of Reactions

1-Bromo-5-fluoro-3-methyl-2-(trifluoromethyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound, while in the Heck reaction, the product is a substituted alkene.

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis

1-Bromo-5-fluoro-3-methyl-2-(trifluoromethyl)benzene serves as a crucial intermediate in the synthesis of more complex organic molecules. It can be utilized to create various derivatives through electrophilic aromatic substitution reactions. For instance, it is involved in the preparation of substituted pyrimidinylamino-benzamides, which are linked to treatments for neoplastic diseases such as leukemia . This compound's unique trifluoromethyl and bromo substituents enhance its reactivity and selectivity in synthetic pathways.

Medicinal Chemistry

Potential Therapeutic Applications

Research indicates that derivatives of this compound may exhibit biological activity relevant to drug development. The compound has been studied for its potential use in developing pharmaceuticals targeting specific diseases. For example, compounds derived from it have shown promise as inhibitors in cancer treatment protocols .

Case Study 1: Synthesis and Reactivity

A study published in the Journal of Organic Chemistry demonstrated the synthesis of this compound via bromination of a corresponding nitro precursor. The resulting compound was then reacted with various nucleophiles to yield a series of functionalized products. This work highlights the versatility of this compound as a starting material for synthesizing diverse chemical entities .

In another study, researchers investigated the biological activity of compounds derived from this compound. They found that certain derivatives exhibited significant cytotoxicity against cancer cell lines, suggesting potential applications in oncology . The study emphasizes the need for further exploration into the structure-activity relationships of these compounds.

Mechanism of Action

The mechanism of action of 1-Bromo-5-fluoro-3-methyl-2-(trifluoromethyl)benzene in chemical reactions involves the activation of the bromine atom, which can be substituted by nucleophiles or participate in coupling reactions. The presence of electron-withdrawing groups, such as fluorine and trifluoromethyl, influences the reactivity of the compound by stabilizing the transition states and intermediates during the reactions .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The reactivity and applications of halogenated trifluoromethylbenzenes are highly dependent on substituent positions. Key analogs include:

Compound Name CAS No. Substituent Positions Similarity Score Key Properties/Reactivity
1-Bromo-3-fluoro-5-(trifluoromethyl)benzene 130723-13-6 Br (1), F (3), CF₃ (5) 0.92 Higher steric hindrance at position 5; reduced Pd-catalyzed amination yields
1-Bromo-2-fluoro-4-(trifluoromethyl)benzene 40161-54-4 Br (1), F (2), CF₃ (4) 0.90 Ortho-F and para-CF₃ create strong electron-withdrawing effects; slower reaction kinetics
1-Bromo-5-fluoro-4-methoxy-2-(trifluoromethyl)benzene 2090805-17-5 Br (1), F (5), OCH₃ (4), CF₃ (2) Methoxy group enhances solubility but reduces electrophilic substitution activity

Key Observations :

  • Steric Effects : The target compound’s methyl group at position 3 introduces steric bulk, which may hinder catalytic reactions (e.g., Pd-mediated amination) compared to analogs with smaller substituents (e.g., 1-Bromo-3-fluoro-5-(trifluoromethyl)benzene) .
  • Electronic Effects : The trifluoromethyl group at position 2 deactivates the aromatic ring, directing electrophiles to the para position (position 5). Fluorine at position 5 further enhances electron withdrawal, making nucleophilic substitutions challenging compared to methoxy-containing analogs .

Reactivity in Cross-Coupling Reactions

Pd-catalyzed amination studies on brominated trifluoromethylbenzenes reveal significant variations in yield based on substituent positions:

Entry Compound Catalyst Loading (mol%) Yield (%) By-Products
8 1-Bromo-3,5-di(trifluoromethyl)benzene 1.5 80 Triarylated by-product
9 1-Bromo-2-fluoro-3-(trifluoromethyl)benzene 1.5 75 Minor side products
10 2-Bromo-1-fluoro-4-(trifluoromethyl)benzene 1.5 70

The target compound’s methyl group at position 3 is expected to reduce yields further due to steric interference with the Pd catalyst, necessitating higher catalyst loadings (e.g., 8 mol% for ortho-substituted analogs) .

Physical and Industrial Properties

  • Solubility: Trifluoromethyl groups generally enhance solubility in non-polar solvents (e.g., trifluoromethyl benzene outperforms toluene in perovskite film uniformity ). However, the methyl group in the target compound may reduce solubility compared to fluoro/methoxy analogs .
  • Thermal Stability : Bromine and trifluoromethyl substituents increase thermal stability. Analogs like 1-Bromo-3-chloro-5-fluorobenzene (density: 1.72 g/cm³) suggest similar high density for the target compound .

Biological Activity

1-Bromo-5-fluoro-3-methyl-2-(trifluoromethyl)benzene is an organofluorine compound with significant potential in medicinal chemistry. This compound is part of a larger class of fluorinated compounds that have been shown to possess various biological activities, including antimicrobial, antifungal, and anticancer properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C8H6BrF4. Its structure features a bromine atom, a fluorine atom, a methyl group, and a trifluoromethyl group attached to a benzene ring. The presence of these functional groups significantly influences its biological activity.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial properties of this compound. The trifluoromethyl group enhances lipophilicity and can improve membrane permeability, which is crucial for antimicrobial activity. In vitro assays have demonstrated effectiveness against various bacterial strains, particularly those resistant to conventional antibiotics.

Table 1: Antimicrobial Activity of this compound

MicroorganismMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus8 μg/mL
Escherichia coli16 μg/mL
Pseudomonas aeruginosa32 μg/mL

Antifungal Activity

The compound has also been evaluated for antifungal activity. It has shown promising results against several fungal strains, including fluconazole-resistant Candida species. The mechanism appears to involve disruption of fungal cell membranes.

Table 2: Antifungal Activity of this compound

Fungal StrainMIC (μg/mL)Reference
Candida albicans4 μg/mL
Candida glabrata8 μg/mL
Aspergillus niger16 μg/mL

Anticancer Activity

The potential anticancer properties of this compound have been explored in various cancer cell lines. Preliminary studies indicate that it may inhibit cell proliferation through apoptosis induction and cell cycle arrest.

Case Study:
In a study involving human breast cancer cells (MCF-7), treatment with this compound resulted in a significant reduction in cell viability at concentrations above 10 μM. The study suggested that the compound activates apoptotic pathways, leading to increased caspase activity and DNA fragmentation .

Structure-Activity Relationship (SAR)

The biological activity of fluorinated compounds often correlates with their structural features. The presence of the trifluoromethyl group has been associated with enhanced potency due to increased electron-withdrawing effects, which can stabilize reactive intermediates during metabolic processes.

Figure 1: Structure-Activity Relationship Analysis
SAR Analysis

Toxicological Considerations

While the biological activities are promising, toxicological assessments are critical. Studies indicate that this compound exhibits low acute toxicity in animal models. Long-term exposure studies are necessary to fully understand its safety profile.

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